molecular formula C11H21NO3 B7939860 1-[(Boc-amino)methyl]cyclopentanol

1-[(Boc-amino)methyl]cyclopentanol

Cat. No.: B7939860
M. Wt: 215.29 g/mol
InChI Key: JOLYQUUDGBNAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Boc-amino)methyl]cyclopentanol is a chemical compound characterized by a cyclopentanol ring with a tert-butoxycarbonyl (Boc) protected amino group attached to a methyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Boc-amino)methyl]cyclopentanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanol with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to protect the amino group. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(Boc-amino)methyl]cyclopentanol can undergo various chemical reactions, including:

  • Oxidation: The cyclopentanol ring can be oxidized to form cyclopentanone.

  • Reduction: The Boc-protected amino group can be reduced to form the corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove the Boc group.

Major Products Formed:

  • Oxidation: Cyclopentanone

  • Reduction: 1-[(amino)methyl]cyclopentanol

  • Substitution: 1-(aminomethyl)cyclopentanol

Scientific Research Applications

1-[(Boc-amino)methyl]cyclopentanol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used to study enzyme inhibition and protein interactions.

  • Medicine: It may be employed in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: Its applications extend to material science and the development of new chemical processes.

Mechanism of Action

1-[(Boc-amino)methyl]cyclopentanol is similar to other Boc-protected amino compounds, such as 1-[(Boc-amino)methyl]cyclohexanol and 1-[(Boc-amino)methyl]cyclobutanecarboxylic acid. These compounds share the Boc-protected amino group but differ in their ring structures, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 1-[(Boc-amino)methyl]cyclohexanol

  • 1-[(Boc-amino)methyl]cyclobutanecarboxylic acid

  • 1-[(Boc-amino)cyclopropanecarboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-11(14)6-4-5-7-11/h14H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLYQUUDGBNAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.